molecular formula C20H14N2Na2O7S2 B12517646 Azo Rubine

Azo Rubine

Cat. No.: B12517646
M. Wt: 504.4 g/mol
InChI Key: KNRXRFVNUKFLRQ-UHFFFAOYSA-N
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Description

Azo Rubine (CAS 3567-69-9) is a synthetic azo dye with the molecular formula C₂₀H₁₅N₂NaO₇S₂ and a molecular weight of 482.46 g/mol . Structurally, it belongs to the azo compound family, characterized by the presence of the R-N=N-R' functional group, where aromatic rings are linked by a diazo (-N=N-) bond . It is commonly used in biochemical research and industrial applications, such as food coloring (under regulated conditions) and textile dyeing, due to its vibrant red-brown hue .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H14N2Na2O7S2

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C20H14N2O7S2.2Na/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;

InChI Key

KNRXRFVNUKFLRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O.[Na].[Na]

Origin of Product

United States

Preparation Methods

Classical Azo Coupling Method

The synthesis of Azo Rubine relies on the azo coupling reaction , a two-step electrophilic aromatic substitution process.

Diazotization of 4-Aminonaphthalene-1-sulfonic Acid

The first step involves converting 4-aminonaphthalene-1-sulfonic acid into its diazonium salt. This is achieved by treating the amine with sodium nitrite (NaNO₂) in an acidic medium (typically hydrochloric acid) at low temperatures (0–5°C). The reaction proceeds as follows:

$$
\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}
$$

Key parameters include maintaining a pH of 1–2 and temperatures below 5°C to prevent premature decomposition of the diazonium salt.

Coupling with 4-Hydroxynaphthalene-1-sulfonic Acid

The diazonium salt is then coupled with 4-hydroxynaphthalene-1-sulfonic acid (Neville-Winter acid) in an alkaline medium (pH 8–10). The reaction forms the azo bond (–N=N–), critical for the dye’s chromophore:

$$
\text{Ar-N}_2^+\text{Cl}^- + \text{Ar'-OH} \rightarrow \text{Ar-N=N-Ar'-OH} + \text{HCl}
$$

The coupling occurs preferentially at the para position of the hydroxyl group, though ortho coupling may occur if steric hindrance exists. The product is precipitated using sodium chloride, filtered, and purified via recrystallization.

Table 1: Reaction Conditions for Classical Azo Coupling
Parameter Value/Range Source
Diazotization temperature 0–5°C
Coupling pH 8–10
Yield 75–85%

Modern Synthesis Variations

Optimization of Coupling Agents

Recent studies explore alternative coupling agents to enhance yield and reduce byproducts. For example, β-naphthol derivatives improve solubility in aqueous media, facilitating faster reaction kinetics. However, 4-hydroxynaphthalene-1-sulfonic acid remains the standard due to its superior regioselectivity.

Catalytic Enhancements

The addition of copper catalysts (e.g., CuSO₄) during the reduction of intermediates like 1-hydroxylimino-2-tetralone-4-sulfonic acid has been shown to increase yields by 15–20%. This method minimizes oxidative side reactions, which are common in industrial settings.

Industrial Synthesis Protocols

Large-Scale Diazotization

Industrial processes use continuous reactors to maintain low temperatures and precise pH control. A patented method describes the use of dispersants (e.g., polyvinylpyrrolidone) during diazotization to prevent agglomeration and improve reaction homogeneity. This approach boosts yields to 90–92% while reducing sodium chloride waste.

Purification and Isolation

Post-coupling, the crude dye is purified via salt precipitation (NaCl or Na₂SO₄) and washed with ethanol to remove unreacted intermediates. High-performance liquid chromatography (HPLC) confirms purity, with commercial batches requiring ≥95% total coloring matter.

Table 2: Industrial Purification Parameters
Parameter Specification Source
Precipitation agent NaCl (20–25% w/v)
Washing solvent Ethanol (70% v/v)
Final purity ≥95% (HPLC)

Analytical Validation Methods

HPLC Quantification

A validated HPLC method using a C18 column and gradient elution (0.02 M ammonium acetate/methanol) achieves simultaneous detection of this compound and related azo dyes. Detection at 520 nm ensures sensitivity, with limits of detection (LOD) and quantification (LOQ) of 1.14 μg/mL and 3.46 μg/mL, respectively.

Spectrophotometric Analysis

UV-Vis spectroscopy at λmax 514–518 nm (ε = 230 L·g⁻¹·cm⁻¹) is employed for rapid quality control. This method correlates well with HPLC results (R² > 0.999).

Chemical Reactions Analysis

Types of Reactions: Azo Rubine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Azo Rubine, also known as Azorubine, is an azo dye with various applications, particularly in the food, pharmaceutical, and cosmetic industries. It is a synthetic colorant characterized by its red hue and is identified by the E number E122 in the European Union .

Chemical Properties and Structure

Azorubine consists of two naphthalene subunits and is categorized as an azo dye . Azo dyes are compounds containing one or more nitrogen-nitrogen double bonds (-N=N-) linking two aromatic systems. This structure is responsible for the color, as the azo group acts as a chromophore, absorbing specific wavelengths of light .

Food Industry

Azorubine is used as a food additive to impart a red color to various food products. It is authorized for use in certain foods and beverages in the EU, including cheeses, dried fruits, and some alcoholic beverages . The dye is suitable for foods that undergo heat treatment after fermentation . However, it is not designated for use in Korea, which means it may be present in imported foods or distributed illegally .

Pharmaceutical Industry

Azorubine is permitted as an excipient in medications within the EU . As an excipient, it serves to color medications, making them easily identifiable.

Cosmetics

Azorubine was previously listed as Ext. D&C Red No. 10 in the US for use in externally applied drugs and cosmetics . However, it was delisted in 1963 because the studies required to establish its safety were not supported .

Scientific Research

Azorubine is utilized in analytical chemistry for the simultaneous measurement of azo dyes in food products. High-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector is employed to quantify azorubine, brilliant black BN, and lithol rubine BK in milk and cheese samples . The method involves using a mobile phase of ammonium acetate solution and methanol, with detection at specific wavelengths (520 nm for azorubine and lithol rubine BK, and 608 nm for brilliant black BN) .

Acceptable Daily Intake (ADI)

The World Health Organization (WHO) established an acceptable daily intake (ADI) of 0–4 mg/kg for azorubine in 1983 . This ADI indicates the amount of azorubine that can be consumed daily over a lifetime without appreciable health risk.

Mutagenicity and Carcinogenicity

Studies have shown no evidence of mutagenic or carcinogenic properties associated with azorubine . Tests using Salmonella typhimurium strains did not reveal any mutagenic effects, even at high concentrations .

Allergic Reactions

In rare instances, azorubine may cause skin and respiratory allergic reactions, even at FDA-approved dosages . Some studies suggest a potential link between azorubine and contact sensitivity in children with atopic dermatitis .

Effects on Reproductive Health

Research on female Sprague-Dawley rats indicated that azorubine could be a cause of infertility, hormonal disturbances, and irregular menstruation . Histological examinations revealed distortions in the ovaries of rats administered azorubine .

HPLC-PDA Method

A validated HPLC-PDA method is used for the simultaneous analysis of azorubine, brilliant black BN, and lithol rubine BK in food samples . The method involves:

  • Sample Preparation : Spiking milk and cheese samples with azo dyes .
  • Chromatographic Conditions :
    • Column: Not specified in the provided text.
    • Mobile Phase: 0.02 M ammonium acetate solution and methanol .
    • Gradient Elution: Linear gradient elution over 30 minutes .
    • Flow Rate: 0.8 L/min .
    • Injection Volume: 10 μL .
    • Detection: Azorubine and lithol rubine BK at 520 nm, brilliant black BN at 608 nm .
  • Validation : The method is validated based on International Council for Harmonisation (ICH) guidelines, with a correlation coefficient of the calibration curve ranging from 0.999 to 1.000. Recovery rates of azo dyes ranged from 98.81% to 115.94%, with a relative standard deviation (RSD) of 0.08% to 3.71% . The limit of detection (LOD) and limit of quantification (LOQ) in milk and cheese ranged from 1.14 to 1.73 μg/mL and 3.46 to 5.25 μg/mL, respectively .
  • Uncertainty : The expanded uncertainties of the measurements ranged from 3.3421% to 3.8146% .

Spectrophotometry

Spectrophotometric methods are also employed for the determination of azorubine in food samples. These methods involve measuring the absorbance of azorubine solutions at specific wavelengths to quantify its concentration .

European Union

In the EU, azorubine is known as E number E122 and is authorized for use in certain foods and beverages .

United States

Azorubine is not approved for use in food in the US . It was previously listed for external use in drugs and cosmetics but was delisted in 1963 .

Codex Alimentarius

There are no provisions for azorubine in the Codex Alimentarius .

Mechanism of Action

The mechanism of action of Azo Rubine involves its interaction with biological molecules. The azo group (-N=N-) can undergo reduction in the body to form aromatic amines, which can then interact with proteins and other biomolecules. These interactions can affect various molecular pathways and cellular functions .

Comparison with Similar Compounds

Research Highlights

  • Enzyme Synergy : Laccase and azoreductase collaboratively break this compound’s diazo bonds under microaerophilic conditions, whereas Rubine GFL requires additional veratryl alcohol oxidase for benzidine cleavage .

Q & A

Q. What criteria should guide the selection of analytical techniques for detecting this compound metabolites?

  • Answer : Prioritize techniques with structural elucidation capabilities, such as high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR). For peer-reviewed reporting, adhere to the “STARD for Chemistry” guidelines to ensure transparency in method validation .

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